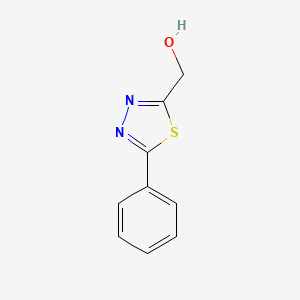

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

CAS No.: 874507-52-5

Cat. No.: VC12019301

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874507-52-5 |

|---|---|

| Molecular Formula | C9H8N2OS |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | (5-phenyl-1,3,4-thiadiazol-2-yl)methanol |

| Standard InChI | InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

| Standard InChI Key | KDWPCWGJRDPKNX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CO |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(S2)CO |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic name (5-phenyl-1,3,4-thiadiazol-2-yl)methanol reflects its IUPAC nomenclature, specifying the positions of substituents on the thiadiazole ring. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (1,3,4-thiadiazole). Key structural elements include:

-

Phenyl group: Attached at the 5-position, contributing aromatic stability and hydrophobicity.

-

Hydroxymethyl group: Positioned at the 2-position, enabling hydrogen bonding and derivatization .

The molecular formula corresponds to a planar heterocyclic system with a calculated exact mass of 192.0357 g/mol . X-ray crystallography data for this specific isomer remains unavailable, but analogous thiadiazoles exhibit bond lengths of ~1.26 Å for C=N and ~1.74 Å for C-S .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or hydrazine derivatives. For (5-phenyl-1,3,4-thiadiazol-2-yl)methanol, a plausible route involves:

-

Formation of thiosemicarbazone: Reaction of phenylacetic acid hydrazide with carbon disulfide under basic conditions yields a thiosemicarbazide intermediate .

-

Oxidative cyclization: Treatment with ferric chloride () induces cyclization to form the 1,3,4-thiadiazole ring .

-

Hydroxymethylation: Introduction of the methanol group may proceed via nucleophilic substitution or oxidation of a methyl precursor.

A representative procedure from analogous compounds involves heating 2-amino-5-phenyl-1,3,4-thiadiazole with benzaldehyde derivatives, though adaptions are required for hydroxymethyl functionality .

Physicochemical Properties

Thermal and Spectral Characteristics

Key physical properties, derived from structurally related compounds, include:

Spectroscopic Data:

-

IR (KBr): Peaks at 3028 cm⁻¹ (aromatic C-H), 1705 cm⁻¹ (C=O stretch if oxidized), and 686 cm⁻¹ (C-S vibration) .

-

¹H NMR (CDCl₃): Aromatic protons at δ 7.2–8.7 ppm, hydroxymethyl -OH proton at δ 5.4 ppm (broad) .

Applications and Research Directions

Materials Science Applications

The thiadiazole ring’s electron-deficient nature makes it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume